molecular formula C18H13NO4 B2725609 Naphthalen-2-yl 3-methyl-4-nitrobenzoate CAS No. 313250-81-6

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

Cat. No. B2725609
CAS RN: 313250-81-6
M. Wt: 307.305
InChI Key: KRBUGZCJOKKRBW-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is a member of the benzoate esters family and is commonly referred to as NMNB.

Scientific Research Applications

Synthesis and Characterization

Organotin Compounds for Organic Light Emitting Diodes (OLEDs)

Research on organotin compounds derived from Schiff bases, which involve naphthalene derivatives, shows potential for OLED applications. These compounds exhibit significant photophysical properties, including quantum yields and electroluminescence, indicating their utility in light-emitting devices (García-López et al., 2014).

Applications in Concrete Science

Layered Double Hydroxide-like Materials

Nitrobenzoic acid derivatives, including those related to naphthalene, have been intercalated into layered double hydroxides for potential applications in concrete science. These materials demonstrate the ability to control the kinetics of cement hydration, showcasing a novel approach to enhancing concrete properties (Raki et al., 2004).

Environmental and Analytical Chemistry

Detection of Picric Acid

A study utilized a naphthalene derivative as a chemodosimeter for Zn2+ ions, which, in turn, could detect picric acid in aqueous media. This application is crucial for environmental monitoring and safety, as picric acid is a potent explosive (Azadbakht & Keypour, 2012).

Polymer Science

Heat Resistant Polyimides

Research into naphthalene derivatives, including the synthesis of pyridine-based ether ester diamines, has led to the development of novel, thermally stable polyimides. These materials have applications in areas requiring materials that can withstand high temperatures without degrading (Mehdipour‐Ataei et al., 2004).

Biochemical Applications

Suppression of N-Nitrosating Reactions

Naphthalene derivatives have been explored for their capacity to inhibit N-nitrosation, a reaction relevant to carcinogenesis. This research is indicative of the broader potential for naphthalene derivatives in studying and mitigating mechanisms of disease formation (Kono et al., 1995).

properties

IUPAC Name

naphthalen-2-yl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBUGZCJOKKRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

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